molecular formula C7H10O3 B1584545 2,2-Dimethylglutaric anhydride CAS No. 2938-48-9

2,2-Dimethylglutaric anhydride

Cat. No. B1584545
CAS RN: 2938-48-9
M. Wt: 142.15 g/mol
InChI Key: PAVNZLVXYJDFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylglutaric anhydride is a chemical compound with the molecular formula C7H10O3 . It has an average mass of 142.152 Da and a monoisotopic mass of 142.062988 Da .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylglutaric anhydride consists of seven carbon atoms, ten hydrogen atoms, and three oxygen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Polymer Research

Research on 2,2-Dimethylglutaric anhydride has contributed significantly to the field of polymer science. A study by Ševčík et al. (1981) demonstrated the preparation of stereoisomers of 2,4-dimethylglutaric acid and their anhydrides, pivotal in the development of hydrophilic polymers. This research underlines the anhydride's role in the synthesis of polymer compounds, enhancing our understanding of polymer chemistry and material science (Ševčík, Doskočilová, & Přádný, 1981).

Synthetic Chemistry

In synthetic chemistry, 2,2-Dimethylglutaric anhydride plays a crucial role as a reagent. Cook and Rovis (2009) demonstrated its use in enantioselective cross-coupling reactions, contributing significantly to the field of asymmetric synthesis. This process allows for the creation of complex molecules with specific orientations, a critical aspect of chemical synthesis (Cook & Rovis, 2009).

Cryopreservation Research

In the area of cryopreservation, a variant of this compound, 3,3-dimethylglutaric anhydride poly-L-lysine, was investigated by Jin et al. (2023). They found that it significantly improves the fertility of frozen-thawed porcine spermatozoa. This discovery could be pivotal in advancing reproductive technologies and animal husbandry practices (Jin et al., 2023).

Drug Development

2,2-Dimethylglutaric anhydride also finds applications in the realm of drug development. Prusov et al. (2006) utilized a related compound, 2,4-dimethylglutaric anhydride, in the synthesis of dictyostatin, a compound with potential anticancer properties. This research highlights the anhydride's role in the synthesis of complex molecules with therapeutic potential (Prusov, Röhm, & Maier, 2006).

Safety And Hazards

2,2-Dimethylglutaric anhydride is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

3,3-dimethyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(2)4-3-5(8)10-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVNZLVXYJDFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183612
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylglutaric anhydride

CAS RN

2938-48-9
Record name 2,2-Dimethylglutaric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2938-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002938489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2938-48-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRO-3,3-DIMETHYL-2H-PYRAN-2,6(3H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKF1QUU1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylglutaric anhydride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylglutaric anhydride
Reactant of Route 3
2,2-Dimethylglutaric anhydride
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylglutaric anhydride
Reactant of Route 5
Reactant of Route 5
2,2-Dimethylglutaric anhydride
Reactant of Route 6
2,2-Dimethylglutaric anhydride

Citations

For This Compound
55
Citations
WC Agosta, DK Herron - The Journal of Organic Chemistry, 1969 - ACS Publications
We now describe two side products encountered in the methyl ester series. The first arose in variable yield (up to 18%) in the bromine oxidation of 2a and appeared to be favored at the …
Number of citations: 23 pubs.acs.org
JRH Smith, AS Clough, DF Jackson, KR Smith… - Nuclear Instruments and …, 1986 - Elsevier
… The two sets of measurements were in good agreement; in each case 2-2 dimethylglutaric anhydride gave a higher value than 3-3 dimethylglutaric anhydride. Interpretation of the acid …
Number of citations: 7 www.sciencedirect.com
AD Abell, IR Doyle… - Australian Journal of …, 1982 - CSIRO Publishing
Six-membered cyclic anhydrides, including glutaric and some of its alkylated derivatives, have been shown to yield enol-lactones with …
Number of citations: 30 www.publish.csiro.au
WN Washburn, EA Dennis - Journal of Biological Chemistry, 1991 - ASBMB
Novel phospholipids that function as mechanism-based inhibitors for phospholipase A2 (PLA2) are described. PLA2-catalyzed hydrolysis of the sn-2 ester of these suicide-inhibitory …
Number of citations: 43 www.jbc.org
OH Wheelfr, MA Almeida - The Journal of Organic Chemistry, 1962 - ACS Publications
The rates of solvolysis of a number of alkyl substituted glutaric anhydrides havebeen measured conductometrically at 0, 30, and 57 in 1: 5 dioxane-water. The substituted glutaric …
Number of citations: 0 pubs.acs.org
A Mija, E Louisy, S Lachegur, V Khodyrieva… - Green …, 2021 - pubs.rsc.org
This study valorises the benign epoxidation of (R)-(+)-limonene to generate novel bio-resourced limonene dioxide monomers. Without additional steps of separation or functionalization, …
Number of citations: 14 pubs.rsc.org
C Kashima, H Harada, I Kita, I Fukuchi, A Hosomi - Synthesis, 1994 - thieme-connect.com
Method Yield N-Acylpyrazoles R ‘R2 R3 (%) lb Me Me Ph lb Me Me Ph lb Me Me Ph lb Me Me Ph 1c Me Me Me lc Me Me Me ld Me Me Et le Me Me Pr lf Me Me i-Pr lg Me Me Bu lb Me …
Number of citations: 53 www.thieme-connect.com
X Zhang, C Zhang, X Zhang - … Chemie International Edition, 2022 - Wiley Online Library
The development of new strategies for producing polyesters can expand the category of biodegradable materials. Here, we disclose the alternating copolymerization of cyclic acetals (…
Number of citations: 10 onlinelibrary.wiley.com
HA Kelly, DJ Robins - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
Macrocyclic diesters of (+)-(1R,6R,8R)-6-hydroxy-1-hydroxymethylpyrrolizidine have been synthesized in optically active form. The pyrrolizidinediol (7) was prepared from (2S,4R)-4-…
Number of citations: 4 pubs.rsc.org
W Li, J Hao, Y Xiao - Archives of pharmacal research, 2013 - Springer
Ten lupeol dicarboxylic acid monoester derivatives as new potent antitumor agents were synthesized and evaluated for in vitro antitumor activities against A549, LAC, HepG2 and HeLa …
Number of citations: 16 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.